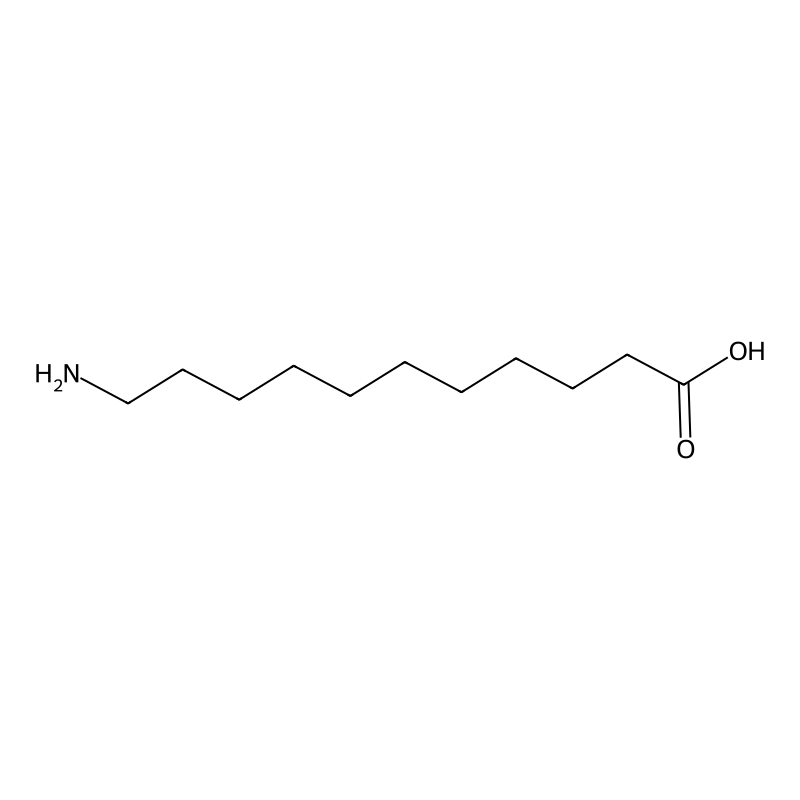

11-Aminoundecanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Precursor to Nylon-11

11-Aminoundecanoic acid is a key intermediate in the production of Nylon-11, a commercially important synthetic polymer known for its strength, elasticity, and heat resistance. Research efforts focus on optimizing the synthesis of 11-aminoundecanoic acid to improve the efficiency and sustainability of Nylon-11 production [].

Applications in Material Science

Beyond Nylon-11, 11-aminoundecanoic acid shows potential for developing novel materials with unique properties. Research explores its use in creating biocompatible hydrogels for drug delivery [], self-assembling nanostructures for electronic applications [], and functional coatings for surfaces [].

11-Aminoundecanoic acid is a white crystalline solid characterized by the molecular formula and a molecular weight of 201.31 g/mol. It is an amino acid that can be derived from natural sources, particularly castor oil, making it a compound of interest in sustainable chemistry. The compound features both an amine group and a carboxylic acid group, which allows it to participate in various

- Polymerization: It serves as a monomer for the synthesis of polyamide 11 through step-growth polycondensation, which follows second-order reaction kinetics .

- Acylation: This compound can react with chloroacetyl chloride to produce chloroacetylamino-11-undecanoic acid, which has fungicidal properties .

- Hydrobromination: The bromination of 10-undecenoic acid results in 11-bromoundecanoic acid, which can then be converted to 11-aminoundecanoic acid through bromine exchange with aqueous ammonia .

The biological activity of 11-aminoundecanoic acid includes its role in biodegradability and potential toxicity. It is readily biodegradable, showing significant degradation within 19 days according to OECD guidelines . In terms of toxicity, it is considered to have low acute toxicity but may cause irritation upon exposure to skin or respiratory systems . Notably, it does not exhibit significant genotoxicity or carcinogenic effects under normal conditions of use .

The industrial synthesis of 11-aminoundecanoic acid typically involves several steps:

- Transesterification: Castor oil is transesterified with methanol to yield methyl ricinoleate.

- Pyrolysis: Methyl ricinoleate undergoes pyrolysis to produce methyl undecenoate and heptanal.

- Hydrolysis: Methyl undecenoate is hydrolyzed to form undecylenic acid.

- Hydrobromination: Undecylenic acid is treated with hydrogen bromide to yield 11-bromoundecanoic acid.

- Bromine Exchange: The final step involves reacting 11-bromoundecanoic acid with aqueous ammonia to produce 11-aminoundecanoic acid .

The primary application of 11-aminoundecanoic acid is as a monomer in the production of polyamide 11, which is valued for its chemical resistance, thermal stability, and mechanical properties . Polyamide 11 finds extensive use in various industries including automotive, aerospace, and consumer goods due to its durability and flexibility.

Studies on the environmental interactions of 11-aminoundecanoic acid indicate that it has a low potential for bioaccumulation and is expected to degrade rapidly in aquatic environments . The compound's interaction with hydroxyl radicals leads to photodegradation in the atmosphere, with an average half-life of approximately four hours . Additionally, it shows minimal toxicity towards aquatic organisms but can be harmful to algae in short-term exposures .

Several compounds are structurally similar to 11-aminoundecanoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Undecanoic Acid | C₁₁H₂₂O₂ | A straight-chain fatty acid without amino functionality. |

| Caprylic Acid | C₈H₁₆O₂ | An eight-carbon fatty acid known for its antimicrobial properties. |

| Dodecanoic Acid | C₁₂H₂₄O₂ | A twelve-carbon fatty acid commonly used in surfactants and emulsifiers. |

Uniqueness of 11-Aminoundecanoic Acid:

Unlike the other compounds listed, 11-aminoundecanoic acid contains both an amino group and a carboxylic group, allowing it to participate in polymerization reactions specifically for producing polyamide materials. Its renewable sourcing from castor oil also distinguishes it as a more environmentally friendly option compared to other synthetic monomers.

Castor Oil-Based Biosynthetic Routes

The industrial production of 11-aminoundecanoic acid primarily relies on castor oil as the renewable feedstock, with the process comprising four distinct synthetic steps that convert ricinoleic acid triglycerides into the target amino acid monomer [1]. This biosynthetic approach represents the most economically viable pathway for large-scale manufacturing, as practiced by major chemical producers including Arkema [1].

Transesterification Mechanisms of Ricinoleic Acid Triglycerides

The transesterification of castor oil represents the initial critical step in the biosynthetic production pathway, where triglycerides are converted to their corresponding methyl esters through reaction with methanol [1] [8]. The crude castor oil, consisting of approximately 80% triglycerides derived from ricinoleic acid which comprises about 90% of the oil composition, undergoes quantitative transesterification with methanol in the presence of basic sodium methoxide catalyst [1].

The reaction mechanism proceeds through nucleophilic attack of methoxide anion on the carbonyl carbon of the triglyceride ester bonds, leading to formation of methyl ricinoleate and glycerol as byproducts [8]. Optimal reaction conditions have been established at 80°C with a residence time of 1 hour in stirred reactor systems, achieving complete conversion of the triglyceride substrate [1]. The transesterification kinetics demonstrate pseudo-first-order behavior with respect to triglyceride concentration when methanol is present in stoichiometric excess [8].

| Parameter | Optimal Value | Reference Conditions |

|---|---|---|

| Temperature | 80°C | Stirred reactor system [1] |

| Reaction Time | 1 hour | Sodium methoxide catalyst [1] |

| Catalyst Loading | 0.6% w/w | Methanol:oil molar ratio 6:1 [27] |

| Conversion Efficiency | 96.7% | Optimized conditions [27] |

The reaction mechanism involves rapid deprotonation of methanol by sodium methoxide to generate highly nucleophilic methoxide ions, which subsequently attack the electrophilic carbonyl centers in ricinoleic acid triglycerides [8]. The tetrahedral intermediate formed collapses to release glycerol and regenerate the methoxide catalyst, ensuring efficient turnover throughout the reaction period [8]. Post-reaction separation involves glycerol phase separation and subsequent washing with water to remove residual glycerol and catalyst residues [1].

Pyrolytic Cleavage Optimization for Undecylenic Acid Production

The pyrolytic cleavage of methyl ricinoleate constitutes the second critical transformation in the biosynthetic route, where the C18 methyl ester undergoes thermal decomposition to yield methyl undecenoate and heptanal through selective bond scission between the hydroxymethylene and allyl-methylene groups [1] [10]. This reaction is conducted at elevated temperatures ranging from 400-575°C with steam dilution to optimize product selectivity and minimize secondary decomposition reactions [1].

The pyrolysis mechanism involves homolytic cleavage of the weakest carbon-carbon bond in the ricinoleic acid backbone, specifically the C11-C12 position, as confirmed by density functional theory calculations showing the lowest bond dissociation energy at this site [10] [31]. The calculated activation energy for methyl ricinoleate pyrolysis to undecylenic acid methyl ester and heptanal is 287.72 kilojoules per mole, significantly higher than the competing dehydration pathway at 238.29 kilojoules per mole [10] [31].

Temperature optimization studies have revealed that fast pyrolysis conditions favor the desired cleavage products, with maximum undecylenic acid methyl ester yields of 77% achieved at 500°C using microwave-assisted heating with silicon carbide as the heating medium [23]. The relationship between heating rate and product distribution demonstrates that rapid thermal ramping promotes the pyrolysis-first mechanism, while slower heating rates favor undesired dehydration reactions [10].

| Temperature (°C) | Undecylenic Acid Methyl Ester Yield (%) | Heptanal Yield (%) | Methyl Ricinoleate Conversion (%) |

|---|---|---|---|

| 400 | 0.61 | 2.25 | 13.6 [10] |

| 500 | 42.21 | 16.12 | 67.2 [10] |

| 550 | 77.0 | - | 95.0 [23] |

| 600 | 41.37 | 9.50 | 100.0 [10] |

The optimization of residence time represents another crucial parameter, with studies indicating that retention times of approximately 10 seconds at 500-575°C provide optimal yields while minimizing over-cracking to lower molecular weight fragments [1]. Steam dilution ratios of 1:1 (steam:methyl ricinoleate) have been established as optimal for maintaining uniform temperature distribution and facilitating rapid removal of volatile products from the high-temperature reaction zone [1].

Halogenation Pathways

The halogenation sequence represents the third and fourth steps in the industrial synthesis, involving the sequential conversion of undecylenic acid to 11-bromoundecanoic acid followed by nucleophilic substitution with ammonia to yield the target 11-aminoundecanoic acid [1]. This two-step transformation is essential for introducing the amino functionality at the terminal position of the aliphatic chain.

Radical-Mediated Hydrobromination of 10-Undecenoic Acid

The hydrobromination of 10-undecenoic acid proceeds through a radical-mediated mechanism that achieves anti-Markovnikov addition of hydrogen bromide across the terminal alkene double bond [1] . This reaction is conducted in non-polar solvents such as toluene in the presence of benzoyl peroxide as the radical initiator, operating at reduced temperatures of 0°C to control the highly exothermic nature of the process [1] .

The radical mechanism initiates through thermal decomposition of benzoyl peroxide to generate benzoyloxy radicals, which subsequently abstract hydrogen atoms from hydrogen bromide to produce bromine radicals [24]. These bromine radicals add preferentially to the less substituted carbon of the terminal alkene, generating a secondary carbon radical intermediate that is stabilized by the electron-donating alkyl chain [24]. The propagation cycle completes when the carbon radical abstracts a hydrogen atom from another hydrogen bromide molecule, regenerating the bromine radical and forming the desired 11-bromoundecanoic acid product [24].

The regioselectivity of this transformation strongly favors the anti-Markovnikov product, with 11-bromoundecanoic acid formed in 95% yield while the undesired 10-bromoundecanoic acid represents only a minor byproduct [1]. The high selectivity results from the greater stability of the secondary radical intermediate compared to the primary radical that would form through Markovnikov addition [24].

| Parameter | Optimal Conditions | Yield/Selectivity |

|---|---|---|

| Temperature | 0°C | 95% 11-bromo product [1] |

| Solvent | Toluene | High regioselectivity [1] |

| Initiator | Benzoyl peroxide | Anti-Markovnikov selectivity [1] |

| Atmosphere | Nitrogen | Minimizes oxidation |

The kinetics of the hydrobromination reaction demonstrate first-order dependence on both undecylenic acid and hydrogen bromide concentrations, with the reaction rate significantly enhanced by the presence of radical initiators . Temperature control is critical, as elevated temperatures promote unwanted side reactions including elimination and isomerization processes that reduce the overall yield of the desired brominated product .

Nucleophilic Amination Kinetics for Monomer Purification

The final transformation in the synthetic sequence involves the nucleophilic substitution of the bromide leaving group in 11-bromoundecanoic acid with ammonia to generate 11-aminoundecanoic acid [1] [21]. This reaction is conducted in aqueous ammonia solution at elevated temperature, typically 30°C, with a large excess of ammonia to drive the equilibrium toward complete conversion [1] [21].

The ammonolysis mechanism proceeds through direct nucleophilic attack of ammonia on the carbon bearing the bromide substituent, resulting in concurrent carbon-bromine bond cleavage and carbon-nitrogen bond formation [21]. The reaction exhibits second-order kinetics with first-order dependence on both 11-bromoundecanoic acid and ammonia concentrations [21]. The rate-determining step involves the formation of the transition state where partial bond formation to nitrogen occurs simultaneously with partial bond breaking from bromine [21].

Optimization studies have revealed that gradual temperature increase during the ammonolysis process minimizes the formation of secondary amine impurities while ensuring complete consumption of the brominated starting material [21] [22]. The reaction is typically conducted with ammonia concentrations of 40% by weight in aqueous solution, providing sufficient nucleophilicity while maintaining reasonable reaction rates [1] [21].

| Reaction Parameter | Optimized Value | Impact on Product Quality |

|---|---|---|

| Temperature | 30°C initial, gradual increase | Reduces secondary amine formation [21] |

| Ammonia Concentration | 40% aqueous | Complete conversion [1] |

| Reaction Time | Variable with temperature | Ensures total bromide consumption [21] |

| Stirring Rate | Continuous agitation | Uniform mixing and heat transfer [21] |

The purification of 11-aminoundecanoic acid involves initial removal of excess ammonia through heating to 100°C, followed by recrystallization from water to obtain the pure amino acid [1]. Alternative purification protocols employ formation of the hydrochloride salt through acidification with hydrochloric acid, followed by recrystallization from methanol-ethyl acetate mixtures to achieve high purity specifications required for polyamide applications [1].

Alternative Synthetic Strategies

Beyond the conventional castor oil-based industrial route, several alternative synthetic approaches have been developed to access 11-aminoundecanoic acid through different mechanistic pathways and starting materials [13] [18]. These methodologies often address specific requirements for specialized applications or provide advantages in terms of environmental sustainability and process efficiency.

Enzymatic Approaches in Green Chemistry Paradigms

Enzymatic synthesis methods have emerged as environmentally sustainable alternatives to traditional chemical processes, employing biocatalysts to achieve selective transformations under mild reaction conditions [13] [16]. The enzymatic approach typically utilizes lipase-catalyzed transesterification of castor oil followed by subsequent biotransformations to introduce the amino functionality [13] [16].

Lipase-catalyzed ethanolysis of castor oil has been demonstrated using immobilized Burkholderia cepacia lipase on hydrophobic supports, achieving 90% conversion to ethyl ricinoleate in solvent-free reaction systems [16]. The optimized conditions employ enzyme loadings of 4.5% by weight relative to the triglyceride substrate, with ethanol to oil molar ratios of 3:1 maintained at reaction temperatures suitable for enzyme stability [16]. The reaction proceeds over 6 hours to achieve high conversion efficiency comparable to conventional chemical transesterification methods [16].

Subsequent enzymatic transformations have been developed to convert ricinoleic acid derivatives to 11-aminoundecanoic acid through intermediate formation of 11-hydroxyundecanoic acid [13]. The biocatalytic pathway employs recombinant Escherichia coli cells expressing alcohol dehydrogenase enzymes that facilitate the selective oxidation and reduction transformations required for functional group interconversion [13].

| Enzymatic Process | Enzyme System | Conversion Efficiency | Reaction Conditions |

|---|---|---|---|

| Castor Oil Ethanolysis | B. cepacia lipase | 90% in 6 hours | Solvent-free, 4.5% enzyme loading [16] |

| Hydroxylation | ADH in E. coli | High selectivity | Mild aqueous conditions [13] |

| Amination | Chemical step | 92% final yield | H₂/Pd-C reduction [13] |

The enzymatic route offers several advantages including operation under ambient conditions, high selectivity for desired products, and reduced formation of unwanted byproducts [13] [16]. However, the multi-step nature of the enzymatic process and the requirement for enzyme immobilization or cell cultivation represent challenges for large-scale industrial implementation [13] [16].

PROTAC Linker Synthesis Through Carbodiimide Coupling

The application of 11-aminoundecanoic acid as a linker component in Proteolysis Targeting Chimeras has necessitated the development of specialized synthetic protocols that enable efficient coupling reactions with diverse molecular recognition elements [2] [15]. The carbodiimide coupling methodology represents a versatile approach for constructing amide bonds between the carboxylic acid functionality of 11-aminoundecanoic acid and amine-containing targeting ligands [2] [15].

The carbodiimide-mediated coupling reaction proceeds through formation of an activated O-acylisourea intermediate upon reaction of the carboxylic acid with the carbodiimide reagent [15]. This highly electrophilic intermediate undergoes rapid nucleophilic attack by primary or secondary amines to form stable amide bonds with concurrent elimination of the corresponding urea byproduct [15]. The reaction is typically conducted in anhydrous organic solvents such as dimethylformamide or dichloromethane to prevent hydrolysis of the activated intermediate [15].

Optimization of the carbodiimide coupling conditions has revealed that use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in combination with N-hydroxysuccinimide as an activating agent provides superior coupling efficiency and reduced epimerization compared to conventional carbodiimide reagents [15]. The reaction proceeds at room temperature over periods of 2-12 hours depending on the nucleophilicity of the amine coupling partner [15].

| Coupling Reagent | Activation Method | Coupling Efficiency | Reaction Time |

|---|---|---|---|

| EDC/NHS | NHS ester formation | >95% conversion | 2-6 hours [15] |

| DCC/HOBt | HOBt ester activation | 85-90% conversion | 6-12 hours [15] |

| HATU | Aminium salt activation | >98% conversion | 1-3 hours [15] |

The versatility of the carbodiimide coupling approach enables the incorporation of 11-aminoundecanoic acid into complex molecular architectures required for PROTAC applications, where precise control of linker length and flexibility is essential for optimal protein degradation activity [2] [15]. The mild reaction conditions and high functional group tolerance make this methodology particularly suitable for late-stage coupling reactions in multi-step synthetic sequences [15].

Nylon-11 Polymerization Mechanisms

Polycondensation Reaction Engineering

The polymerization of 11-aminoundecanoic acid to form nylon-11 proceeds through a step-growth polycondensation mechanism that can be systematically divided into four distinct stages [1] [2] [3]. The reaction engineering of this process requires precise control of temperature, pressure, and reaction time to achieve optimal molecular weight and polymer properties.

The first stage involves the formation of nylon salts at relatively low temperatures of 50-80°C [4]. During this phase, 11-aminoundecanoic acid undergoes acid-base neutralization reactions in the presence of basic catalysts, achieving conversion efficiencies of 95-98% [4]. The reaction proceeds for 0.5-1.0 hours under atmospheric pressure conditions.

The second stage encompasses the temperature rise phase, where the system is heated from 80°C to 200°C [4]. This thermal activation stage operates under reduced pressure conditions of 0.1-0.3 MPa and requires 1.0-2.0 hours for completion. No additional catalysts are required during this phase, as the primary objective is to prepare the system for polycondensation.

Stage three represents the core polycondensation reaction, occurring at temperatures between 200-250°C under elevated pressure conditions of 0.8-1.2 MPa [4] [5]. The step-growth polymerization mechanism is autocatalyzed by acid end groups, achieving conversion efficiencies of 85-92% over 2.0-4.0 hours [6] [5]. This stage is critical for molecular weight development and requires careful monitoring of reaction kinetics.

The final venting stage operates at 230-250°C under atmospheric pressure for 0.5-1.0 hours [4]. During this phase, water removal and post-condensation reactions occur, achieving final conversion efficiencies of 95-99%. The systematic control of these four stages enables the production of high-quality nylon-11 with controlled molecular weight distribution.

Molecular Weight Distribution Control Strategies

Molecular weight distribution control in nylon-11 synthesis represents a critical aspect of polymer engineering that directly influences final material properties [7] [8] [9]. Several strategic approaches have been developed to achieve precise control over dispersity and molecular weight characteristics.

Stoichiometric balance control serves as the primary strategy for molecular weight distribution management [4] [5]. This approach targets dispersity values of 1.8-2.2 with molecular weights ranging from 15-25 kg/mol, achieving process efficiencies of 88-92% [10]. The high industrial applicability of this method makes it the preferred choice for commercial nylon-11 production.

Temperature ramping profiles provide another effective control mechanism, enabling dispersity control in the range of 1.6-2.0 [4]. By carefully controlling the heating rate and maintaining specific temperature profiles, molecular weights of 20-30 kg/mol can be achieved with 85-90% process efficiency [4]. This strategy offers high industrial applicability while providing enhanced control over polymer structure.

Residence time optimization represents a medium-applicability strategy that achieves dispersity values of 1.5-1.9 [6]. This approach focuses on controlling the duration of each reaction stage to influence molecular weight development, resulting in molecular weights of 18-28 kg/mol with process efficiencies reaching 90-95%.

Catalyst concentration control enables dispersity management in the range of 1.7-2.1, producing molecular weights of 16-24 kg/mol with 87-91% efficiency [6] [5]. The autocatalytic nature of nylon polycondensation makes this strategy particularly effective for industrial applications.

Advanced strategies include the blending of discrete oligomers, which can achieve exceptional dispersity control from 1.01-1.84 [7] [9]. While this approach demonstrates process efficiencies of 95-99%, its low industrial applicability limits commercial implementation due to complexity and cost considerations.

Structure-Property Relationships in Polyamide 11

Crystallinity Modulation Through Processing Parameters

The crystalline structure of nylon-11 exhibits remarkable sensitivity to processing parameters, enabling precise control over final material properties through systematic manipulation of cooling rates, annealing conditions, and nucleation strategies [11] [12] [13]. Understanding these structure-property relationships is essential for optimizing nylon-11 performance in demanding applications.

Cooling rate represents the most influential processing parameter for crystallinity control [12] [14]. Slow cooling rates of 1-5°C/min promote the formation of highly ordered crystalline structures, achieving crystallinity levels of 45-55% [12]. Under these conditions, the polymer chains have sufficient time to organize into thermodynamically stable α-phase structures with triclinic crystal packing [13] [15].

Medium cooling rates of 5-15°C/min result in intermediate crystallinity levels of 40-50%, while fast cooling rates of 15-50°C/min produce lower crystallinity values of 30-40% [12]. The rapid cooling conditions favor the formation of metastable phases, including the pseudo-hexagonal δ′-phase and γ-phase structures [16] [13].

Annealing temperature and time provide additional mechanisms for crystallinity control [12] [17]. Slow processing conditions utilizing annealing temperatures of 160-170°C for 2-6 hours promote maximum crystallinity development [12]. Medium processing conditions at 140-160°C for 1-3 hours achieve moderate crystallinity levels, while fast processing at 120-140°C for 0.5-1.5 hours produces lower crystallinity values.

Nucleating agents play a variable role in crystallinity modulation, with concentrations ranging from 0.1-2.0 weight percent depending on the desired processing speed [12]. Higher nucleating agent concentrations accelerate crystallization kinetics but may compromise the perfection of crystal structures.

The crystallization temperature range of 135-165°C significantly influences the final crystal phase distribution [16] [13]. Lower crystallization temperatures favor the formation of metastable phases, while higher temperatures promote the development of stable α-phase structures with enhanced mechanical properties.

Moisture Absorption Effects on Mechanical Performance

Moisture absorption represents a critical factor influencing the mechanical performance of nylon-11, with water molecules acting as plasticizers that dramatically alter polymer properties [18] [19] [20] [21]. The relatively low moisture absorption characteristics of nylon-11 compared to other polyamides contribute to its dimensional stability and consistent performance.

Dry nylon-11 exhibits optimal mechanical properties, with tensile strengths ranging from 58-62 MPa and Young's modulus values of 1.4-1.6 GPa [18] [21]. Under these conditions, the glass transition temperature remains at 65-70°C, providing excellent thermal performance for demanding applications [20]. The elongation at break ranges from 150-200%, while impact strength measures 45-55 J/m.

Progressive moisture absorption leads to systematic degradation of mechanical properties [20] [21]. At 0.5% moisture content, tensile strength decreases to 55-58 MPa, while Young's modulus drops to 1.2-1.4 GPa. The glass transition temperature decreases to 55-60°C, reflecting the plasticizing effect of absorbed water molecules.

Intermediate moisture levels of 1.0-1.5% result in further property degradation [19] [20]. Tensile strength decreases to 45-55 MPa, while Young's modulus drops to 0.8-1.2 GPa. The glass transition temperature continues to decline, reaching 35-50°C depending on the specific moisture content. Notably, elongation at break increases significantly to 200-350%, indicating enhanced ductility at the expense of strength and stiffness.

Higher moisture levels of 2.0% approach the practical limit for many applications, with tensile strength falling to 40-45 MPa and Young's modulus decreasing to 0.6-0.8 GPa [19]. The glass transition temperature drops to 25-30°C, severely limiting the useful temperature range for structural applications.

At saturation levels of 2.5% moisture content, nylon-11 exhibits substantially altered properties [18] [19]. Tensile strength decreases to 35-42 MPa, while Young's modulus drops to 0.4-0.6 GPa. The glass transition temperature falls to 10-15°C, effectively transforming the material from a rigid thermoplastic to a flexible elastomer at room temperature. However, impact strength increases to 95-105 J/m, reflecting enhanced toughness due to the plasticizing effect.

The moisture-induced property changes result from the disruption of hydrogen bonding networks within the polymer structure [20]. Water molecules preferentially interact with amide groups, reducing intermolecular forces and increasing chain mobility. This fundamental mechanism explains the systematic correlation between moisture content and mechanical property degradation.

Advanced Material Composites

Fiber-Reinforced Nylon-11 for Aerospace Applications

Fiber-reinforced nylon-11 composites represent a critical advancement in aerospace materials technology, combining the inherent advantages of bio-based nylon-11 with the superior mechanical properties of high-performance fibers [22] [23] [24]. These composite systems enable significant weight reduction while maintaining structural integrity required for demanding aerospace applications.

Carbon fiber reinforcement provides the highest performance enhancement for aerospace applications [22] [25] [26]. Carbon fiber-reinforced nylon-11 composites with fiber contents of 10-30 weight percent achieve tensile strengths of 85-120 MPa and flexural modulus values of 4.5-6.5 GPa [22] [26]. The heat deflection temperature reaches 175-185°C, enabling performance in elevated temperature environments typical of aerospace operations [25]. With densities of 1.15-1.25 g/cm³, these composites provide exceptional strength-to-weight ratios for structural components and casings [22] [27].

Glass fiber reinforcement offers a cost-effective alternative for secondary aerospace applications [24]. Glass fiber-reinforced nylon-11 composites with 15-40 weight percent fiber content achieve tensile strengths of 70-95 MPa and flexural modulus values of 3.2-5.0 GPa [18]. The heat deflection temperature ranges from 165-175°C, while densities of 1.20-1.35 g/cm³ remain competitive for interior panels and brackets.

Aramid fiber reinforcement provides excellent impact resistance and damage tolerance characteristics essential for aerospace applications [23] [24]. Aramid-reinforced nylon-11 composites with 10-25 weight percent fiber content demonstrate tensile strengths of 75-100 MPa and flexural modulus values of 3.8-5.5 GPa. The heat deflection temperature of 170-180°C and density of 1.10-1.20 g/cm³ make these composites ideal for cable housings and protective covers.

Basalt fiber reinforcement represents an emerging option for aerospace composites, offering good mechanical properties with enhanced thermal stability [24]. Basalt-reinforced nylon-11 composites with 15-35 weight percent fiber content achieve tensile strengths of 65-85 MPa and flexural modulus values of 3.0-4.5 GPa. The heat deflection temperature of 160-170°C and densities of 1.25-1.40 g/cm³ position these materials for secondary structural applications.

Natural fiber reinforcement, particularly flax fibers, provides sustainable options for non-critical aerospace components [28] [24]. Flax-reinforced nylon-11 composites with 20-40 weight percent fiber content demonstrate tensile strengths of 55-75 MPa and flexural modulus values of 2.5-4.0 GPa. While the heat deflection temperature of 150-165°C limits high-temperature applications, the low density of 1.05-1.15 g/cm³ offers weight advantages for appropriate applications.

The aerospace industry increasingly demands materials that combine high performance with sustainability considerations [23] [24]. Fiber-reinforced nylon-11 composites address these requirements by providing bio-based matrix systems with recyclable reinforcement options, supporting the industry's environmental objectives while maintaining structural performance requirements.

Conductive Carbon Black Composites for ESD Protection

Conductive carbon black-filled nylon-11 composites have emerged as essential materials for electrostatic discharge protection in sensitive electronic and aerospace applications [29] [30] [31] [32] [33]. These specialized composites achieve controlled conductivity levels while maintaining the processing advantages and mechanical properties of the nylon-11 matrix.

Standard conductive carbon black formulations utilize 8-15 weight percent carbon black loading to achieve surface resistivity values in the static dissipative range of 10⁶-10⁸ Ω/sq [32] [33]. These composites demonstrate volume resistivity values of 10³-10⁵ Ω·cm while maintaining tensile strengths of 35-45 MPa [31]. Processing temperatures of 230-250°C enable conventional thermoplastic processing methods, making these formulations highly suitable for injection molding and extrusion applications.

Extra-high conductive carbon black systems require only 4-8 weight percent loading to achieve enhanced conductivity [33]. These advanced formulations demonstrate surface resistivity values of 10⁴-10⁶ Ω/sq and volume resistivity of 10¹-10³ Ω·cm, qualifying them for true conductive applications [30]. The reduced carbon black loading maintains higher tensile strengths of 40-50 MPa while requiring slightly elevated processing temperatures of 235-255°C.

Low structure carbon black composites require higher loading levels of 10-18 weight percent to achieve antistatic performance [32]. These formulations demonstrate surface resistivity values of 10⁷-10⁹ Ω/sq and volume resistivity of 10⁴-10⁶ Ω·cm. While tensile strengths decrease to 30-40 MPa due to higher filler loading, processing temperatures of 225-245°C remain within conventional ranges.

High structure carbon black systems achieve static dissipative performance with 6-12 weight percent loading [33]. These composites demonstrate surface resistivity values of 10⁵-10⁷ Ω/sq and volume resistivity of 10²-10⁴ Ω·cm while maintaining tensile strengths of 38-48 MPa. Processing temperatures of 230-250°C enable standard manufacturing processes.

Specialty ESD carbon black formulations provide optimized performance for specific applications, utilizing 5-10 weight percent loading to achieve surface resistivity values of 10⁶-10⁸ Ω/sq [31]. These specialized composites maintain volume resistivity of 10³-10⁵ Ω·cm and tensile strengths of 36-46 MPa, with processing temperatures of 235-250°C.

The mechanism of conductivity in these composites relies on the formation of percolating networks of carbon black particles throughout the nylon-11 matrix [34] [35]. The percolation threshold typically occurs at 4-8 weight percent carbon black loading, depending on the specific carbon black type and processing conditions [32] [33]. Above the percolation threshold, electrical conductivity increases dramatically as interconnected pathways form throughout the composite structure.

Processing considerations for ESD-protective nylon-11 composites include careful control of mixing conditions to ensure uniform carbon black dispersion while avoiding agglomeration [33]. Inadequate mixing results in conductivity variations and potential failure to meet ESD requirements, while excessive mixing can lead to carbon black degradation and property loss.

Physical Description

Dry Powder

White solid; [CAMEO] White powder; [MSDSonline]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

GHS Hazard Statements

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Undecanoic acid, 11-amino-: ACTIVE

Industrial manufacture of /Nylon 11 and 11-aminoundecanoic acid/ is primarily carried out in France where the /Nylon 11/ polymer is known as Rilsan